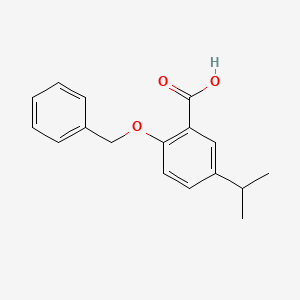
2-(Benzyloxy)-5-isopropylbenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for “2-(Benzyloxy)-5-isopropylbenzoic acid” isn’t available, similar compounds are often synthesized through processes like the Suzuki–Miyaura coupling or the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylating reagent .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, it might undergo Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds . Additionally, benzylic compounds can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Based on its molecular formula, it’s likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The compound finds utility in organic synthesis, particularly in the context of catalysis. Glyoxylic acid, for instance, has been highlighted as a highly water-soluble catalyst for the synthesis of 2-aryl-l-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and various aldehydes, showcasing the role of related benzoic acid derivatives in facilitating organic reactions under mild conditions (Pawar et al., 2008).
Material Science and Polymer Chemistry
In the field of materials science, benzoxazole and benzothiazole derivatives, including benzoic acid variants, have been synthesized for studying their optical and electronic properties. Such compounds have been used to explore the influence of aryl group substitution and conjugation axis variation on the properties of benzobisoxazoles, which are critical for developing materials with tailored electronic characteristics (Tlach et al., 2013).
Medicinal Chemistry and Herbicide Development
In medicinal chemistry, derivatives of benzoic acid have been explored for their biological activity. A series of substituted aryl-formyl piperidinone derivatives, which include benzoic acid components, were designed and synthesized for their herbicidal activity, demonstrating the compound's relevance in developing new agrochemicals (Fu et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenylmethoxy-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-8-9-16(15(10-14)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILXXJXOMYLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1285515-85-6 | |
| Record name | 2-(benzyloxy)-5-isopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)
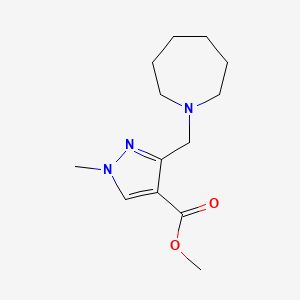
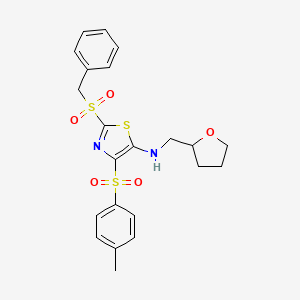
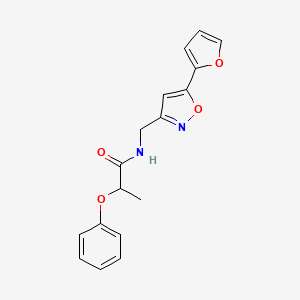
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984862.png)
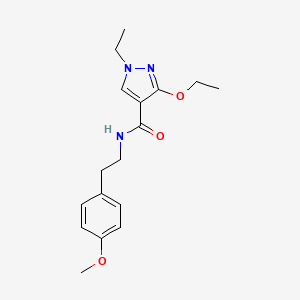


![5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2984867.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2984868.png)
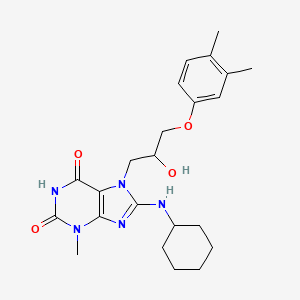
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2984873.png)

![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)